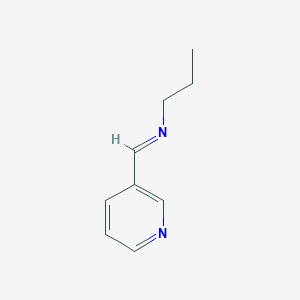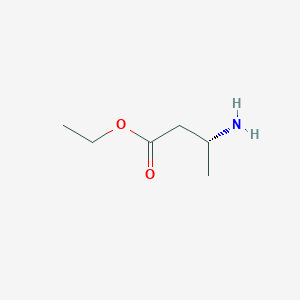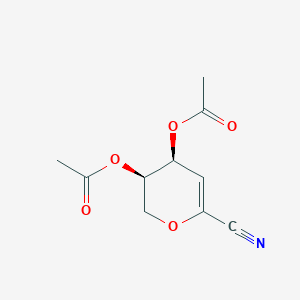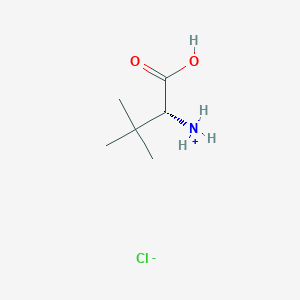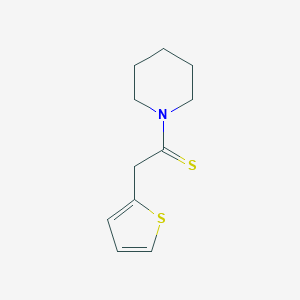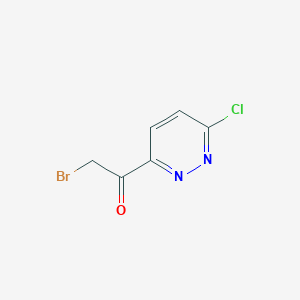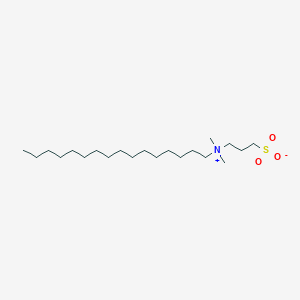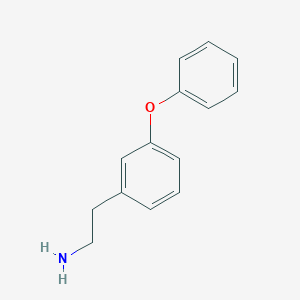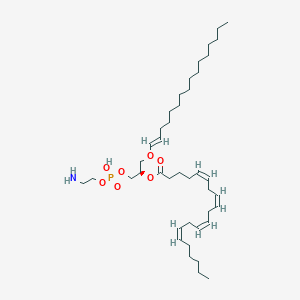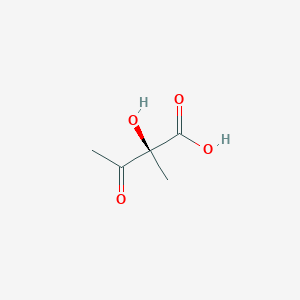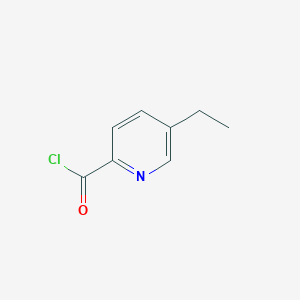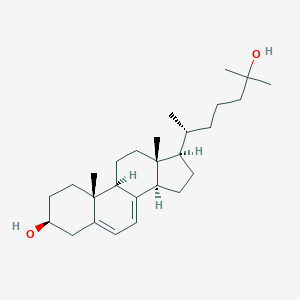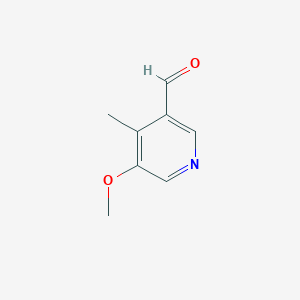
5-Methoxy-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 5-Methoxy-4-methylnicotinaldehyde often involves condensation reactions between different aldehydes and amines under specific conditions to achieve high yields. For instance, the synthesis process of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol was studied, showing that the maximum yield was obtained between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine under optimized conditions, highlighting a method that could be analogous to synthesizing 5-Methoxy-4-methylnicotinaldehyde (Bai Linsha, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction. These compounds often crystallize in the monoclinic system, with specific space groups, indicating a stable crystal structure facilitated by π…π packing and intramolecular hydrogen bonding, which could be similar for 5-Methoxy-4-methylnicotinaldehyde (Bai Linsha, 2015).
Chemical Reactions and Properties
The reactivity of 5-Methoxy-4-methylnicotinaldehyde analogs towards various reagents has been explored, demonstrating efficient regiospecific synthesis of heterocycles with masked or unmasked aldehyde functionality. These reactions include cyclocondensation with bifunctional heteronucleophiles and cycloaromatization, indicating the versatility of these compounds in synthetic organic chemistry (P. K. Mahata et al., 2003).
Physical Properties Analysis
The physical properties, including crystallization and stability of compounds similar to 5-Methoxy-4-methylnicotinaldehyde, have been detailed through structural characterization. These compounds exhibit stable crystal structures with specific molecular packing, which can be attributed to their physical properties (Desuo Yang, 2007).
Chemical Properties Analysis
The chemical properties of 5-Methoxy-4-methylnicotinaldehyde and its analogs are closely related to their structural configuration, which influences their reactivity and interaction with different chemical reagents. The stability of the crystal structure, facilitated by intramolecular hydrogen bonding and π…π interactions, contributes significantly to the chemical properties of these compounds (Desuo Yang, 2007).
Applications De Recherche Scientifique
Synthesis Applications
5-Methoxy-4-methylnicotinaldehyde is a compound of interest in the synthesis of complex organic molecules. Its derivatives are crucial intermediates in the preparation of various heterocyclic compounds, which have potential applications in pharmaceuticals, agrochemicals, and materials science.
Heterocyclic Compound Synthesis : The synthesis processes of derivatives like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol involve reactions under specific conditions to achieve high yields. These derivatives have been studied for their structural characteristics, showing stable crystal structures and interesting fluorescence properties, which could be useful in materials science and sensing applications (Bai Linsha, 2015).
Organocatalysis : Isonicotinic acid has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, demonstrating the utility of nicotinic derivatives in facilitating green chemistry applications. This reflects on the broader potential of 5-Methoxy-4-methylnicotinaldehyde related compounds in catalysis and sustainable chemical synthesis (M. Zolfigol et al., 2013).
Material Science Applications
The derivatives of 5-Methoxy-4-methylnicotinaldehyde are also significant in the development of new materials, especially in the field of polymer science and luminescent materials.
Polymer Science : Incorporation of π-conjugated polymers into silica demonstrates the versatility of methoxy-substituted compounds in creating advanced materials. These composites show potential in electronics and photonics, where their optical properties can be finely tuned for specific applications (M. Kubo et al., 2005).
Luminescent Materials : Aluminum and zinc complexes with styryl-substituted quinolinolates, derived from methoxy benzaldehydes, show enhanced thermal stability and improved processability. Their photoluminescent properties, particularly in emitting blue-green light, make them candidates for optoelectronic applications (Vasilis P. Barberis & J. Mikroyannidis, 2006).
Propriétés
IUPAC Name |
5-methoxy-4-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-9-4-8(6)11-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNJPGOTCZQMBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-methylnicotinaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

